5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid hydrazide with thiocarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, particularly targeting protein kinases involved in cancer.
Biological Studies: It has been used as a probe in imaging studies, such as PET tracers for imaging receptor expression in the brain.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the arrest of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide: This compound is also a kinase inhibitor and has been studied for its potential in imaging applications.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another kinase inhibitor with a similar pyrazole-thiadiazole structure.
Uniqueness
5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both pyrazole and thiadiazole rings. This combination imparts distinct electronic properties and reactivity, making it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C6H7N5S |
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Molecular Weight |
181.22 g/mol |
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-11-3-4(2-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10) |
InChI Key |
WJFATENNQBSBGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(S2)N |
Origin of Product |
United States |
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